7-(3-Methoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid
CAS No.:
Cat. No.: VC15356988
Molecular Formula: C13H12N4O3
Molecular Weight: 272.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H12N4O3 |
|---|---|
| Molecular Weight | 272.26 g/mol |
| IUPAC Name | 7-(3-methoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid |
| Standard InChI | InChI=1S/C13H12N4O3/c1-20-9-4-2-3-8(5-9)11-6-10(12(18)19)16-13-14-7-15-17(11)13/h2-7,11H,1H3,(H,18,19)(H,14,15,16) |
| Standard InChI Key | PRSVFEXVYUTGDY-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=CC(=C1)C2C=C(NC3=NC=NN23)C(=O)O |
Introduction
7-(3-Methoxyphenyl)-4,7-dihydro triazolo[1,5-a]pyrimidine-5-carboxylic acid is a complex heterocyclic compound belonging to the triazolopyrimidine class. This compound features a fused triazole and pyrimidine ring system, along with a methoxyphenyl group and a carboxylic acid functional group. Its unique structure contributes to its diverse biological activities and potential therapeutic applications.
Synthesis Methods
The synthesis of 7-(3-Methoxyphenyl)-4,7-dihydro triazolo[1,5-a]pyrimidine-5-carboxylic acid typically involves multi-step organic reactions. Common methods include multicomponent reactions, where hydrazine derivatives and aldehydes are used under various conditions to form the triazolopyrimidine core. These methods allow for efficient production with high purity.
Biological Activities and Applications
This compound exhibits significant biological activity, particularly in pharmacological contexts. It has been studied for its potential as an anti-inflammatory agent and as a modulator of various biological pathways. The triazolopyrimidine framework is often associated with enhanced activity against certain types of cancer and infectious diseases due to its ability to interact with specific biological targets.
Chemical Reactivity
The chemical reactivity of 7-(3-Methoxyphenyl)-4,7-dihydro triazolo[1,5-a]pyrimidine-5-carboxylic acid can be summarized as follows:
-
Oxidation: Hydrogen peroxide is commonly used for oxidation reactions.
-
Reduction: Sodium borohydride is typically employed for reduction reactions.
These reactions are essential for modifying the compound's structure to enhance its biological activity or to facilitate further synthetic applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume